molecular formula C13H11NO4 B2642603 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255782-26-3

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No.: B2642603
CAS No.: 1255782-26-3
M. Wt: 245.234
InChI Key: XMKURTXOEVZJRA-UHFFFAOYSA-N
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Description

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a heterocyclic compound that features a unique dioxepinoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of methoxy-substituted quinoline derivatives and dioxepin intermediates, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique dioxepinoquinoline structure. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is unique due to its dioxepinoquinoline structure, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKURTXOEVZJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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